molecular formula C14H16ClNO B2373305 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde CAS No. 590347-84-5

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2373305
CAS No.: 590347-84-5
M. Wt: 249.74
InChI Key: YBBVIAHIBSNGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The total synthesis of related compounds has been reported, commencing from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane .


Molecular Structure Analysis

The molecular formula of 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde is C14H16ClNO . Its average mass is 249.736 Da and its monoisotopic mass is 249.092041 Da .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .

Scientific Research Applications

Multifunctionalized Synthesis for Anticancer Agents

  • Research Application: This compound is used in the synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles, showcasing potential as anticancer agents against various cancer cell lines. (Anwar et al., 2023)

Palladium-Catalyzed Intramolecular Annulation

  • Research Application: The compound serves as a precursor in palladium-catalyzed intramolecular annulations, leading to the formation of gamma-carboline derivatives, which are important in medicinal chemistry. (Zhang & Larock, 2003)

Structural Analysis

  • Research Application: It has been used in studies focusing on crystallography and structural analysis, such as the determination of molecular structures through X-ray crystallography. (Sonar, Parkin, & Crooks, 2006)

Synthesis of Benzo[a]carbazoles

  • Research Application: The compound is instrumental in synthesizing benzo[a]carbazoles, indicating its utility in complex organic syntheses. (Koning, Michael, & Rousseau, 2000)

Fluorescent Amino Acid Derivatives

Synthesis of Heterocyclic Compounds

  • Research Application: The compound is used in synthesizing new heterocyclic compounds with potential biological activity. (Vikrishchuk et al., 2019)

Mechanism of Action

While the specific mechanism of action for 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde is not mentioned in the search results, indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Future Directions

The future directions for 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde could involve further exploration of its potential biological activity and therapeutic applications. Given the significance of indole derivatives in the field of medicine and biology , there is potential for continued research in this area.

Properties

IUPAC Name

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBVIAHIBSNGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=C(N2)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.